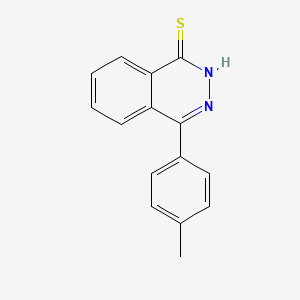

4-(p-Tolyl)phthalazine-1-thiol

Übersicht

Beschreibung

4-(p-Tolyl)phthalazine-1-thiol is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. This compound features a phthalazine ring fused with a thiol group and a p-tolyl substituent, making it a valuable molecule in various chemical and biological research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyl)phthalazine-1-thiol typically involves the condensation of 2-(p-toluoyl)benzoic acid with hydrazine and its derivatives. The reaction proceeds as follows:

Condensation Reaction: 2-(p-Toluoyl)benzoic acid reacts with hydrazine to form 2-substituted-4-(p-tolyl)phthalazin-1(2H)-ones.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-(p-Tolyl)phthalazine-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiol groups can be oxidized to form disulfides.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Reagents such as alkyl halides and thiourea are used for nucleophilic substitution reactions.

Cyclization: Cyclization reactions often require acidic or basic conditions to proceed.

Major Products Formed

Disulfides: Formed from the oxidation of the thiol group.

Thioethers: Result from nucleophilic substitution reactions.

Heterocyclic Compounds: Produced through cyclization reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-(p-Tolyl)phthalazine-1-thiol

The synthesis of this compound typically involves reactions that introduce thiol groups into phthalazine derivatives. One common method includes the reaction of p-tolylphthalazine with sulfur nucleophiles, resulting in the formation of thiol derivatives. The reaction conditions often involve solvents like DMF (dimethylformamide) and catalysts such as triethylamine to facilitate the process .

Biological Activities

Antimicrobial Properties

Research has demonstrated that phthalazine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of the thiol group enhances the compound's interaction with microbial targets, thereby increasing its antibacterial potency .

Anticancer Potential

Recent studies have highlighted the anticancer properties of phthalazine derivatives. For instance, compounds bearing the phthalazine moiety have been evaluated against human breast cancer cell lines (MCF-7, T-47D). The results indicated that certain derivatives showed promising cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies indicate that phthalazine derivatives can scavenge free radicals effectively, contributing to their potential therapeutic benefits .

Case Study 1: Antimicrobial Activity

In a study evaluating several phthalazine derivatives for their antimicrobial properties, this compound was tested against a range of bacteria. The compound exhibited notable activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Evaluation

A series of novel phthalazine derivatives were synthesized and tested for anticancer activity. Among them, this compound showed significant inhibition of cell growth in MCF-7 cells, with an IC50 value indicating strong cytotoxicity. Molecular docking studies suggested that this compound interacts favorably with targets involved in cancer progression, supporting its candidacy for further development as an anticancer agent .

Wirkmechanismus

The mechanism of action of 4-(p-Tolyl)phthalazine-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with specific amino acid residues in proteins, leading to the inhibition of enzyme activity. Additionally, the phthalazine ring can interact with nucleic acids and other biomolecules, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalazine: The parent compound, known for its biological activities.

Phthalazinone: A derivative with similar pharmacological properties.

4-(4-Isopropylphenyl)phthalazin-1(2H)-one: Another phthalazine derivative with distinct substituents.

Uniqueness

4-(p-Tolyl)phthalazine-1-thiol is unique due to the presence of both a thiol group and a p-tolyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biologische Aktivität

4-(p-Tolyl)phthalazine-1-thiol is a heterocyclic compound belonging to the phthalazine family, characterized by its unique structure that includes a thiol group and a p-tolyl substituent. This compound has garnered attention due to its significant biological activities and potential applications in pharmacology and medicinal chemistry.

- Molecular Formula : C13H11N3S

- Molecular Weight : 252.3 g/mol

- Solubility : Less than 0.3 µg/mL at pH 7.4.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with specific amino acid residues in proteins, leading to inhibition of enzyme activity. The phthalazine ring may also interact with nucleic acids and other biomolecules, influencing their function and stability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within microbial cells.

Anticancer Properties

Studies have shown that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to interact with cellular pathways involved in cancer progression is under investigation.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics. The compound was particularly effective against Gram-positive bacteria, suggesting a mechanism that targets cell wall synthesis .

- Anticancer Research : In vitro studies have reported that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes such as kinases and proteases, which are crucial for cancer cell survival and proliferation. Preliminary results indicate promising inhibition rates, warranting further exploration into its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Phthalazine | Antimicrobial, anticancer | Parent compound with broad biological activities |

| Phthalazinone | Similar pharmacological properties | Lacks thiol group, limiting reactivity |

| 4-(4-Isopropylphenyl)phthalazin-1(2H)-one | Distinct substituents | Different substitution pattern affecting activity |

This compound is unique due to its combination of a thiol group and p-tolyl substituent, which enhances its chemical reactivity and biological activity compared to its analogs.

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-2H-phthalazine-1-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXPOHWMNIBODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.